molecular formula C9H16N2O3 B1175025 tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate CAS No. 150008-25-6

tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Cat. No. B1175025
CAS RN: 150008-25-6
M. Wt: 200.23 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of related tert-butyl pyrrolidine carboxylate derivatives involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These materials undergo coupling with aromatic aldehydes to afford Schiff base compounds, which are characterized using spectroscopic methods like FTIR, 1H, and 13C NMR (Çolak et al., 2021). Another method reported involves the one-step, continuous flow synthesis of pyrrolidine-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing HBr generated as a byproduct for in situ hydrolysis (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular and crystal structure of these compounds often reveals intricate details such as intramolecular hydrogen bonding, which plays a crucial role in their stability and reactivity. For example, X-ray crystallographic analysis has characterized the structure of certain derivatives, highlighting the presence of O—H⋯N and O—H⋯O intramolecular hydrogen bonds that stabilize the molecule (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl pyrrolidine derivatives participate in various chemical reactions, contributing to their versatility in synthesis applications. These compounds can undergo reactions such as nitrile anion cyclization to produce highly functionalized pyrrolidines, demonstrating their utility in asymmetric synthesis and the development of pharmaceutical compounds (Chung et al., 2005).

Scientific Research Applications

Chemical Synthesis and Medicinal Applications tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate plays a pivotal role in the chemical synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically significant compounds. The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been highlighted for its gold-standard status in the enantioselective synthesis of amines and their derivatives, offering a pathway to diverse piperidines, pyrrolidines, azetidines, and their fused variants. This methodology, spanning literature from 2010 to 2020, underscores the compound's importance in accessing structurally varied N-heterocycles, underpinning its significance in drug discovery and development (Philip et al., 2020).

Environmental and Biological Interactions The influence of metals on the electronic system of biologically relevant ligands, including carboxylic acids and derivatives, showcases the broader implications of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate beyond pharmaceuticals. Investigating the interactions between metals and organic molecules aids in understanding the nature of their biological targets, potentially forecasting molecule reactivity, stability, and affinity towards enzymes. This line of research, combining spectroscopic techniques and theoretical studies, reveals how metals perturb the electronic systems of ligands, offering insights into the compound's environmental and biological relevance (Lewandowski et al., 2005).

Biodegradation Pathways The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide an environmental perspective on the degradation pathways of tert-butyl esters. Understanding the aerobic and anaerobic biodegradation mechanisms of ETBE, which shares structural similarities with tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate, reveals the microbial capacity to utilize these compounds as carbon and energy sources. This knowledge is crucial for assessing the environmental impact of chemical spills and for developing bioremediation strategies for contaminated sites (Thornton et al., 2020).

Toxicology and Human Health The presence and potential health implications of synthetic phenolic antioxidants, such as tert-butylated compounds, in the environment and human exposure channels highlight the importance of understanding the toxicological aspects of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate and related molecules. Recent studies focus on the detection of such antioxidants in environmental matrices and human tissues, elucidating exposure pathways and toxicological effects. This research underscores the need for evaluating the safety and environmental impact of tert-butylated compounds, guiding regulatory and health risk assessments (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGFRVVFQKZXFV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=N\O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

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